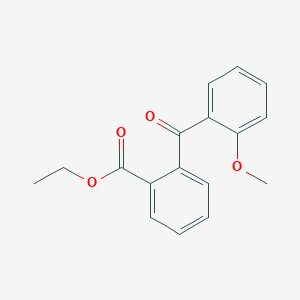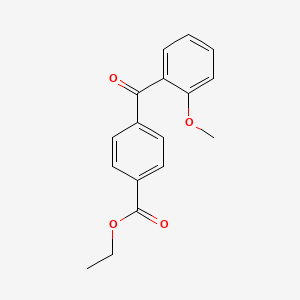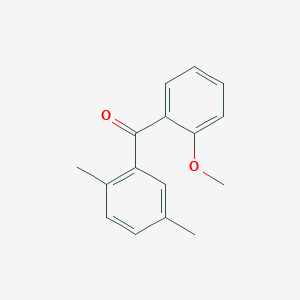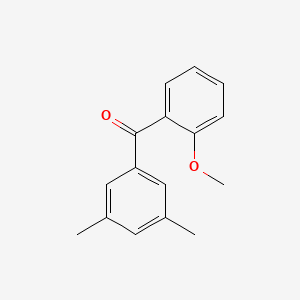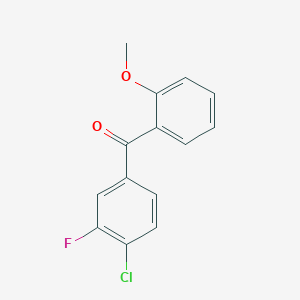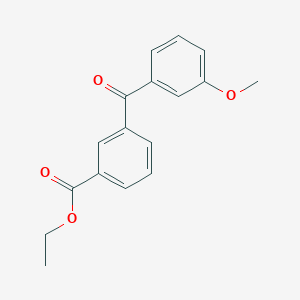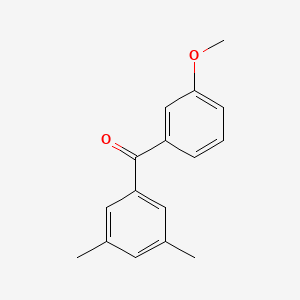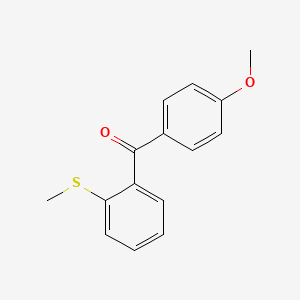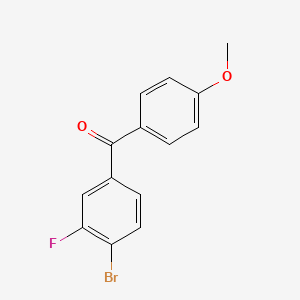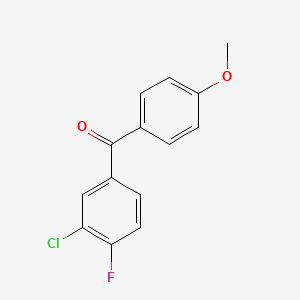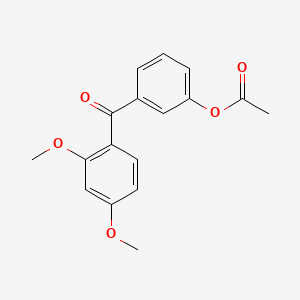
3-Acetoxy-2',4'-dimethoxybenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetoxy-2’,4’-dimethoxybenzophenone is a chemical compound with the CAS Number: 109251-36-7. It has a molecular weight of 300.31 . The compound is also known by its IUPAC name, 3- (2,4-dimethoxybenzoyl)phenyl acetate .
Molecular Structure Analysis
The molecular structure of 3-Acetoxy-2’,4’-dimethoxybenzophenone contains a total of 39 bonds. These include 23 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, and 12 aromatic bonds. The structure also includes 2 six-membered rings, 1 aliphatic ester, and 1 aromatic ketone .Physical And Chemical Properties Analysis
3-Acetoxy-2’,4’-dimethoxybenzophenone has a molecular weight of 300.31 . It contains a total of 38 atoms; 16 Hydrogen atoms, 17 Carbon atoms, and 5 Oxygen atoms .Aplicaciones Científicas De Investigación
Oxidation and Structural Analysis
3-Acetoxy-2',4'-dimethoxybenzophenone, a derivative of benzophenone, has been studied in the context of its oxidation properties. For instance, similar compounds like 2-Hydroxy-4-methoxy- and 2-hydroxy-4,4′-dimethoxybenzophenones have been oxidized to form dimeric compounds using lead tetraacetate and manganic acetate. These oxidation processes led to the formation of substituted xanthones, with the product structures confirmed through NMR and mass spectra (Kurosawa, Sasaki, & Ikeda, 1973).
Photobehavior and Hydrogen Abstraction
The photobehavior of benzophenone derivatives, including 4-methoxybenzophenone and 4,4'-dimethoxybenzophenone, has been extensively studied. These compounds exhibit hydrogen abstraction in various media, with their behavior analyzed using laser flash photolysis (LFP). This research helps understand the solvent-dependent dynamics of these compounds and their interaction with proteins (Jornet, Tormos, & Miranda, 2011).
Synthesis of Derivatives and Reactions
The reactions of benzophenone derivatives, including 4,4′-Dimethoxybenzophenone, in the formation of various compounds like bis(4-methoxyphenyl)acetals and 4,4′-dimethoxy-deoxybenzoin, have been investigated. These studies provide insights into the mechanisms of formation and potential applications of these compounds in synthetic chemistry (Tadros, Tadros, & Ishak, 1976).
Nonlinear Optical Properties
The nonlinear optical properties of derivatives of benzophenone, such as 4-methoxybenzophenone, have been studied, demonstrating their potential in applications like optical device components. These studies are crucial for understanding the photophysical properties of these compounds and their utilization in advanced materials technology (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).
Metabolism and Endocrine-Disrupting Activity
Research has also been conducted on the metabolism of benzophenone derivatives by liver microsomes and their potential endocrine-disrupting activity. This research is significant for understanding the biochemical interactions and potential health implications of these compounds (Watanabe, Kojima, Takeuchi, Uramaru, Sanoh, Sugihara, Kitamura, & Ohta, 2015).
Propiedades
IUPAC Name |
[3-(2,4-dimethoxybenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-14-6-4-5-12(9-14)17(19)15-8-7-13(20-2)10-16(15)21-3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBWNBMMDLTVAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641672 |
Source


|
| Record name | 3-(2,4-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-2',4'-dimethoxybenzophenone | |
CAS RN |
109251-36-7 |
Source


|
| Record name | 3-(2,4-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


